![molecular formula C10H10ClNO6 B1229601 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate CAS No. 42855-00-5](/img/structure/B1229601.png)
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate
Overview
Description
Synthesis Analysis
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate and related compounds have been synthesized and evaluated for specific characteristics and potential applications. For instance, the synthesis of related 4,5-dimethoxy-2-nitro derivatives has been explored for their ability to exhibit preferential toxicity towards hypoxic cells, indicating a method for targeting specific cellular environments (Shyam et al., 1999). Furthermore, the development of novel photolabile protecting groups, such as bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol from 4,5-dimethoxy-2-nitrobenzyl alcohol, highlights the compound's relevance in creating sensitive groups for controlled reactions (Kantevari et al., 2005).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been determined through various spectroscopic and crystallographic techniques. For example, the crystal structure of a novel dihydropyridine derivative synthesized from 4,5-dimethoxy-2-nitrobenzaldehyde showcases the intricate details obtainable through X-ray diffraction, providing insights into the compound's molecular geometry and electron distribution (Maru & Shah, 2013).
Chemical Reactions and Properties
Chemical properties of this compound derivatives have been explored, particularly their photoreactivity. Studies have examined the photochemical reaction mechanisms of related compounds, revealing the electronic dynamics and the impact of substituents on their reactivity (Hashimoto et al., 2019). These insights are crucial for understanding how modifications to the compound can influence its behavior under specific conditions.
Scientific Research Applications
1. Protein Capture and Release
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is used for capturing and releasing proteins. This application involves the non-covalent capture of proteins with DMNB caging groups, followed by light-controlled traceless decaging and release for various applications (Rakauskaitė et al., 2021).
2. Photoreactivity Studies
4,5-Dimethoxy-2-nitrobenzyl acetate's electronic dynamics post π-π* excitation are studied using a sub-10 fs pulse laser. This research aids in understanding the photoreactivity mechanisms of similar compounds (Hashimoto et al., 2019).
3. Photolabile Protecting Groups
This compound acts as a photolabile protecting group for aldehydes and ketones. It demonstrates stability against acidic and basic conditions and can be cleaved smoothly upon irradiation, regenerating carbonyl compounds (Kantevari et al., 2005).
4. DNA Synthesis Applications
4,5-Dimethoxy-2-nitrobenzyl groups are utilized in the synthesis of 3'-O-caged 2'-deoxynucleoside triphosphates. These compounds are employed in light-mediated, enzyme-catalyzed, template-independent DNA synthesis, showcasing their versatility in molecular biology (Mathews et al., 2017).
5. Analytical Chemistry Applications
Caged molecules like 4,5-dimethoxy-2-nitrobenzyl groups have novel applications in analytical chemistry. They allow for controlled addition of reagents to a sample through photo-irradiation, enhancing precision in assays (Shiono et al., 2000).
Mechanism of Action
Target of Action
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as 6-Nitroveratryl chloroformate, is primarily used as a reagent for the protection of amines . The compound’s primary targets are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Mode of Action
The compound interacts with its targets (amines) by forming a protective group around them . This interaction results in the N-protection of bases in nucleotide synthesis, which is crucial for the synthesis of DNA and RNA .
Biochemical Pathways
The compound affects the biochemical pathways involved in nucleotide synthesis . By protecting the bases in these pathways, it ensures the correct assembly and integrity of nucleic acids, which are essential for the storage and transmission of genetic information .
Result of Action
The result of the compound’s action is the successful protection of amines during nucleotide synthesis . This protection is crucial for the correct formation of nucleic acids and can prevent errors in genetic information that could lead to mutations .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the compound is used, such as temperature, pH, and the presence of other substances that could react with the compound. Proper storage and handling of the compound are essential to maintain its stability and effectiveness .
Safety and Hazards
Future Directions
The use of “4,5-Dimethoxy-2-nitrobenzyl carbonochloridate” and similar compounds in the field of photoremovable protecting groups is a promising area of research . These compounds allow for the control of cellular chemistry and physiology in a spatiotemporal manner, which could have significant implications for biomedical applications .
properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPKIOWBQFXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195538 | |
Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42855-00-5 | |
Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethoxy-2-nitrobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.